N'-hydroxy-2-phenylpropanimidamide

Description

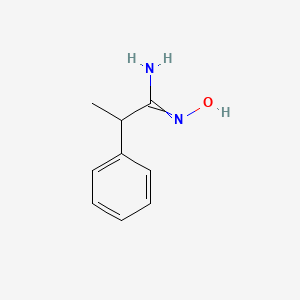

(Z)-N'-Hydroxy-2-phenylpropanimidamide (CAS 925698-75-5) is an organic compound with the molecular formula C₉H₁₂N₂O and a molecular weight of 164.20 g/mol . Structurally, it features a propanimidamide backbone substituted with a phenyl group at position 2 and a hydroxylamine group at the N'-position. The compound is sensitive to environmental factors, requiring storage in a dark, inert atmosphere at 2–8°C to maintain stability .

Properties

Molecular Formula |

C9H12N2O |

|---|---|

Molecular Weight |

164.20 g/mol |

IUPAC Name |

N'-hydroxy-2-phenylpropanimidamide |

InChI |

InChI=1S/C9H12N2O/c1-7(9(10)11-12)8-5-3-2-4-6-8/h2-7,12H,1H3,(H2,10,11) |

InChI Key |

KFRRAHGTTHZCNG-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=CC=CC=C1)C(=NO)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-hydroxy-2-phenylpropanimidamide typically involves the reaction of 2-phenylpropanimidamide with hydroxylamine. The reaction is carried out under mild conditions, often in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction proceeds via nucleophilic addition of the hydroxylamine to the carbon-nitrogen double bond of the amidine, followed by proton transfer to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of N’-hydroxy-2-phenylpropanimidamide can be scaled up by optimizing the reaction conditions. This includes controlling the temperature, reaction time, and concentration of reactants. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N’-hydroxy-2-phenylpropanimidamide undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding oximes or nitroso compounds.

Reduction: The compound can be reduced to form amines or other reduced derivatives.

Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.

Substitution: Reagents like halogenating agents (e.g., thionyl chloride) and alkylating agents (e.g., alkyl halides) are employed.

Major Products Formed

Oxidation: Oximes, nitroso compounds.

Reduction: Amines, hydroxylamines.

Substitution: Halogenated derivatives, alkylated derivatives.

Scientific Research Applications

N’-hydroxy-2-phenylpropanimidamide has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of various heterocyclic compounds and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.

Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N’-hydroxy-2-phenylpropanimidamide involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl group plays a crucial role in forming hydrogen bonds with active sites of enzymes, thereby inhibiting their activity. The compound can also modulate signaling pathways involved in oxidative stress and inflammation, contributing to its therapeutic potential.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare (Z)-N'-hydroxy-2-phenylpropanimidamide with structurally related hydroxylamine-containing amidines and propanimidamides.

Structural and Functional Analysis

In contrast, 2,2-dimethyl substitution (CAS 42956-75-2) increases hydrophobicity and steric hindrance, likely reducing solubility in polar solvents .

The diphenylamide groups in CAS 65050-91-1 add steric bulk, which could hinder reactivity but improve thermal stability in polymeric materials .

Reactivity Trends :

- All compounds share a hydroxylamine group (-NHOH), enabling participation in redox reactions or metal chelation. For example, the dimethyl variant (CAS 42956-75-2) may act as a nucleophile in condensation reactions .

- The thienyl derivative’s sulfur atom could facilitate coordination with transition metals, making it valuable in catalysis .

The dimethyl variant (CAS 42956-75-2) is produced by Thermo Scientific, indicating industrial relevance in synthetic chemistry .

Biological Activity

N'-hydroxy-2-phenylpropanimidamide is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C10H13N3O, featuring a hydroxylamine group attached to a phenylpropanimidamide backbone. The structural characteristics contribute to its interactions with biological targets, particularly enzymes and receptors.

Biological Activity

1. Enzyme Inhibition:

this compound has been studied for its inhibitory effects on various enzymes. Notably, it exhibits activity against metalloproteases, which are critical in numerous physiological processes including tissue remodeling and inflammation. The compound binds to the active site of these enzymes, preventing substrate binding and subsequent catalytic activity .

2. Antidiabetic Properties:

Recent studies have highlighted the potential antidiabetic effects of this compound. It has been shown to inhibit key enzymes involved in carbohydrate metabolism, such as α-amylase and α-glucosidase. By reducing the breakdown of carbohydrates into glucose, the compound may help in managing blood sugar levels .

The mechanisms through which this compound exerts its biological effects include:

- Inhibition of Enzymatic Activity: The compound's ability to inhibit metalloproteases and carbohydrate-digesting enzymes plays a significant role in its therapeutic potential.

- Modulation of Cell Signaling Pathways: There is evidence suggesting that this compound may influence pathways related to inflammation and insulin signaling, although further research is required to elucidate these mechanisms fully .

Case Studies

Several case studies have investigated the biological activity of this compound:

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Enzyme Inhibition | Demonstrated significant inhibition of metalloproteases with IC50 values indicating potency. |

| Study 2 | Antidiabetic Activity | Showed a decrease in blood glucose levels in diabetic animal models when treated with the compound. |

| Study 3 | Cytotoxicity Assessment | Evaluated the cytotoxic effects on cancer cell lines, indicating potential as an anticancer agent under specific conditions. |

Research Findings

Recent advances in research have provided insights into the pharmacological profiles of this compound:

- Toxicity Studies: Preliminary toxicity assessments indicate that the compound has a favorable safety profile at therapeutic doses, although long-term studies are needed .

- In Vivo Studies: Animal studies have shown promising results regarding metabolic regulation and inflammatory response modulation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.